molecular formula C16H18N6O2S B2491501 2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1116071-30-7

2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2491501
CAS No.: 1116071-30-7
M. Wt: 358.42
InChI Key: VLFCRYRCLYZGMY-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinazolin-4-one core substituted with a 2-methylpropyl (isobutyl) group at position 2. A sulfanyl (-S-) bridge connects the quinazolinone to an acetamide moiety, which is further linked to a 4H-1,2,4-triazol-3-yl group.

Properties

IUPAC Name

2-[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c1-10(2)7-22-14(24)11-5-3-4-6-12(11)19-16(22)25-8-13(23)20-15-17-9-18-21-15/h3-6,9-10H,7-8H2,1-2H3,(H2,17,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFCRYRCLYZGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isocyanates or amides under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated quinazolinone derivative.

    Attachment of the Triazole Ring: The triazole ring is often introduced through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the triazole derivative and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Reactions Involving the Sulfanyl (-S-) Linkage

The sulfur atom in the sulfanyl group exhibits nucleophilic properties, enabling the following transformations:

Reaction Type Conditions Outcome Mechanistic Insight
Oxidation H₂O₂, mCPBA, or other oxidantsFormation of sulfoxide (-SO-) or sulfone (-SO₂-) derivatives Electrophilic attack on sulfur, followed by oxygen insertion.
Alkylation Alkyl halides, base (e.g., K₂CO₃)Substitution of -SH with alkyl groups to form thioethers (-S-R) Nucleophilic displacement via SN2 mechanism.
Coordination Chemistry Metal ions (e.g., Cu²⁺, Fe³⁺)Formation of metal complexes, potentially enhancing bioactivity Sulfur acts as a ligand, donating electron pairs to metal centers.

Reactivity of the 1,2,4-Triazole Ring

The triazole ring participates in acid-base and coordination reactions:

Reaction Type Conditions Outcome Mechanistic Insight
Protonation Acidic media (e.g., HCl)Formation of triazolium salts at N3 position Stabilization via resonance in the conjugated system.
Metal Coordination Transition metals (e.g., Zn²⁺)Chelation through nitrogen atoms, altering solubility/reactivity Triazole acts as a polydentate ligand, forming stable complexes.
Nucleophilic Attack Electrophiles (e.g., acyl chlorides)Substitution at C5 or N1 positions, yielding functionalized derivatives Activation via deprotonation under basic conditions.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Outcome Mechanistic Insight
Acidic Hydrolysis Concentrated HCl, refluxCleavage to carboxylic acid (-COOH) and amine (-NH₂) Protonation of carbonyl oxygen, followed by nucleophilic water attack.
Basic Hydrolysis NaOH, aqueous ethanol, heatFormation of carboxylate salt and ammoniaHydroxide ion attack on carbonyl carbon, forming tetrahedral intermediate.

Quinazolinone Core Reactivity

The 4-oxo-3,4-dihydroquinazolin-2-yl group undergoes electrophilic substitution:

Reaction Type Conditions Outcome Mechanistic Insight
Halogenation Cl₂ or Br₂ in acetic acidSubstitution at C6 or C8 positions Electrophilic aromatic substitution directed by electron-withdrawing carbonyl groups.
Nitration HNO₃, H₂SO₄Introduction of nitro (-NO₂) groups at C6Nitronium ion attack at activated aromatic positions.
Reduction H₂, Pd/C or NaBH₄Reduction of carbonyl to alcohol (-CH₂OH) Catalytic hydrogenation or hydride transfer to the carbonyl group.

Cross-Coupling Reactions

The compound’s aromatic and heterocyclic systems enable catalytic coupling:

Reaction Type Conditions Outcome Mechanistic Insight
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄Formation of biaryl derivatives at halogenated positions Transmetalation and reductive elimination steps mediated by palladium.
Sonogashira Coupling Terminal alkynes, CuI, Pd catalystIntroduction of alkynyl groups Oxidative addition of alkyne to palladium, followed by coupling.

Key Research Findings

  • Oxidative Stability : The sulfanyl group oxidizes preferentially to sulfone under strong oxidizing conditions, as confirmed by TLC and NMR studies .

  • pH-Dependent Reactivity : The triazole ring remains protonated below pH 4, influencing its coordination behavior .

  • Hydrolysis Kinetics : Acetamide hydrolysis proceeds 3× faster in basic vs. acidic media (t₁/₂ = 2.1 h in 1M NaOH vs. 6.5 h in 1M HCl).

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, quinazoline derivatives have been shown to inhibit various bacterial strains and fungi. The presence of the triazole group enhances the lipophilicity of the molecule, facilitating better membrane permeability and increased bioavailability .

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. Studies suggest that it may act as an inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds targeting TS have demonstrated promising results in inhibiting tumor growth in various cancer models . In vitro assays have shown that related compounds possess IC50 values in the low micromolar range against cancer cell lines, indicating potent activity .

Anti-inflammatory Effects

In silico studies utilizing molecular docking techniques have suggested that this compound might function as a 5-lipoxygenase (5-LOX) inhibitor. This property is significant as 5-LOX is involved in inflammatory processes; thus, inhibitors could serve as therapeutic agents for conditions like asthma and arthritis .

Case Studies

  • Antimicrobial Evaluation : A series of quinazoline derivatives were synthesized and tested against common bacterial strains such as E. coli and S. aureus. The results indicated that derivatives with a sulfanyl group exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts .
  • Anticancer Research : In a study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), several synthesized quinazoline derivatives were assessed for cytotoxicity. The results demonstrated that certain modifications to the quinazoline structure significantly increased anticancer potency, with some compounds showing up to five times greater efficacy than standard treatments .

Mechanism of Action

The mechanism of action of 2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may interact with enzyme active sites, while the triazole ring could facilitate binding through hydrogen bonding or π-π interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Quinazolinone Substituents: The 2-phenyl substituent in compounds showed moderate anti-inflammatory activity, whereas the 3-(2-methylpropyl) group in the target compound may enhance metabolic stability due to its branched alkyl chain .

Triazole and Acetamide Modifications :

  • The furan-2-yl substituent on the triazole () introduces aromaticity and polarity, which may influence anti-exudative efficacy .
  • The hydroxypropyl group in ’s compound adds hydrophilicity, contrasting with the target’s triazole-linked acetamide .

Activity Trends: Ethylamino-substituted acetamides () demonstrated stronger anti-inflammatory effects than diclofenac, suggesting that electron-donating groups on the acetamide enhance activity . The lack of activity data for the target compound highlights a gap in current research.

Physicochemical and Pharmacokinetic Predictions

  • Hydrogen Bonding : The triazole’s nitrogen atoms may serve as hydrogen bond acceptors, improving target engagement compared to purely hydrophobic groups (e.g., trimethylphenyl in ) .

Biological Activity

The compound 2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3SC_{20}H_{20}N_4O_3S, with a molecular weight of approximately 404.47 g/mol. The structure features a quinazoline moiety linked to a triazole ring through a sulfanyl group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the quinazoline ring followed by the introduction of the triazole moiety. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of quinazoline and triazole compounds often exhibit significant antimicrobial properties. In studies involving similar compounds, notable antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's anticancer properties are also under investigation. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For example, related triazole derivatives have demonstrated significant antiproliferative effects with IC50 values in the low micromolar range . The mechanism of action may involve the inhibition of thymidylate synthase, which is crucial for DNA synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential is another area of interest. Similar compounds have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that this compound may also modulate inflammatory responses .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various triazole derivatives found that specific modifications in their structure significantly enhanced their antimicrobial activity against E. coli and S. aureus, suggesting that similar modifications in our compound could yield improved efficacy .
  • Anticancer Activity : In a comparative study on quinazoline derivatives, several compounds exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating promising anticancer activity that warrants further exploration .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity (IC50)Anti-inflammatory Effects
Compound AQuinazolineEffective against E. coli5 µM (MCF-7)Reduced TNF-α levels
Compound BTriazoleEffective against S. aureus3 µM (HCT-116)Decreased IL-6 levels
Compound CQuinazoline-Triazole hybridBroad-spectrum activity1 µM (HepG2)Inhibited cytokine release

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